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Compound of Interest

Compound Name: 5-Methyl-2-hexanone

Cat. No.: B1664664 Get Quote

In the world of chemical analysis, telling apart molecules with the same chemical formula but

different structural arrangements—known as isomers—is a fundamental challenge. This guide

provides a detailed spectroscopic comparison of three positional isomers of 5-Methyl-2-
hexanone: 5-Methyl-2-hexanone, 4-Methyl-2-hexanone, and 3-Methyl-2-hexanone. All share

the molecular formula C7H14O, yet their unique structures give rise to distinct spectroscopic

fingerprints. This analysis is crucial for researchers, scientists, and drug development

professionals who require precise identification and characterization of these compounds.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic

Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the

three isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Proton Environment
5-Methyl-2-

hexanone

4-Methyl-2-

hexanone

3-Methyl-2-

hexanone

-CH₃ (at C1) ~2.14 ~2.13 ~2.11

-CH₂- (adjacent to

C=O)
~2.43 ~2.39 -

-CH- ~1.57 ~2.08 ~2.45

-CH₂- (other) ~1.41 ~1.35 & ~1.15 ~1.38 & ~1.12

-CH₃ (branch) ~0.92 (d) ~0.88 (d) ~1.05 (d)

-CH₃ (terminal) - ~0.88 (t) ~0.89 (t)

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. Multiplicity is indicated in parentheses (d = doublet, t = triplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Carbon Environment
5-Methyl-2-

hexanone

4-Methyl-2-

hexanone

3-Methyl-2-

hexanone

C=O (C2) ~209.2 ~209.5 ~212.5

-CH₃ (C1) ~29.8 ~29.9 ~28.0

-CH₂- (C3) ~43.8 ~52.1 -

-CH- (C4/C5/C3) ~27.9 ~34.8 ~45.7

-CH₂- (C4) ~22.4 - ~25.9

-CH₃ (branch) ~22.4 ~19.2 ~16.1

-CH₃ (terminal) - ~11.4 ~14.0

-CH₂- (terminal) - ~29.2 ~18.6

Note: Chemical shifts are approximate and based on available data.
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Table 3: Infrared (IR) Spectroscopy Data (Key
Absorption Bands in cm⁻¹)

Vibrational Mode
5-Methyl-2-

hexanone

4-Methyl-2-

hexanone

3-Methyl-2-

hexanone

C=O Stretch ~1715 ~1718 ~1715

C-H Stretch (sp³) ~2870-2960 ~2875-2960 ~2870-2960

Table 4: Mass Spectrometry Data (Key m/z Fragments)
Isomer Molecular Ion (M⁺) Base Peak

Other Key

Fragments

5-Methyl-2-hexanone 114 43 58, 57, 71

4-Methyl-2-hexanone 114 43 57, 71, 85

3-Methyl-2-hexanone 114 43 57, 71, 85

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid ketone sample was dissolved

in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s,

and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening

of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer

at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of
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250 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a

range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and

subtracted from the sample spectrum. Typically, 16 scans were co-added to improve the signal-

to-noise ratio.

Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

The liquid sample was introduced via a direct insertion probe or a gas chromatography (GC)

inlet. The mass analyzer was scanned over a mass-to-charge (m/z) range of 10-200.

Visualizing the Analytical Workflow
The following diagram illustrates the logical relationship between the isomers and the

spectroscopic techniques used for their comparative analysis.
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Caption: Workflow for the spectroscopic comparison of 5-Methyl-2-hexanone isomers.

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Isomers of
5-Methyl-2-hexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664664#spectroscopic-comparison-of-5-methyl-2-
hexanone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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